3-[(5-Bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol
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Overview
Description
3-[(5-Bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol is a synthetic organic compound that features a bromopyrimidine moiety linked to a dimethylfuran ring via a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The bromopyrimidine is then reacted with an amine, such as 2,5-dimethylfuran-3-amine, under basic conditions to form the desired aminopyrimidine intermediate.
Propanol Chain Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The bromopyrimidine moiety can be reduced to form a pyrimidine derivative.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 3-[(5-Bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-one.
Reduction: Formation of 3-[(5-Aminopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzym
Properties
IUPAC Name |
3-[(5-bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2/c1-8-5-11(9(2)19-8)12(18)3-4-15-13-16-6-10(14)7-17-13/h5-7,12,18H,3-4H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAKQFWLTKKLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC2=NC=C(C=N2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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